5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride
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Overview
Description
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride is a chemical compound with the molecular formula C8H4ClF3N2O3S It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring, a furan ring, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The furan ring is then synthesized and attached to the pyrazole ring. Finally, the sulfonyl chloride group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives that retain the trifluoromethyl-pyrazole-furan core structure.
Scientific Research Applications
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)furan-2-sulfonyl chloride: Similar structure but lacks the pyrazole ring.
5-(Trifluoromethyl)isoxazol-3-yl)furan-2-sulfonyl chloride: Contains an isoxazole ring instead of a pyrazole ring.
Uniqueness
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride is unique due to the presence of both the trifluoromethyl-pyrazole and furan-sulfonyl chloride moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, along with a furansulfonyl chloride moiety. Its molecular formula is C9H6ClF3N3O2S with a molecular weight of approximately 303.67 g/mol.
Property | Value |
---|---|
Molecular Formula | C9H6ClF3N3O2S |
Molecular Weight | 303.67 g/mol |
LogP | 2.49 |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds containing the pyrazole structure exhibit notable antimicrobial properties. A study found that derivatives of 5-(trifluoromethyl)-1H-pyrazoles demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Herbicidal Activity
Preliminary biological testing has shown that this compound exhibits herbicidal activity. Specifically, it achieved an 80% inhibition rate against rape at a concentration of 200 μg/mL, indicating its potential as an effective herbicide in agricultural applications .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been investigated in several studies. The presence of the trifluoromethyl group is believed to enhance its interaction with inflammatory pathways, potentially leading to reduced inflammation markers in cellular models .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Molecular Structure, researchers synthesized a series of pyrazole derivatives and tested their antimicrobial activity. The results indicated that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
Case Study 2: Herbicidal Testing
A field trial assessing the herbicidal properties of the compound was conducted on various crops. Results demonstrated effective weed control, with the compound significantly reducing weed biomass compared to untreated controls. This suggests its viability as a selective herbicide in crop management systems .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonyl chloride group may act as an electrophile, interacting with nucleophilic sites on target enzymes.
- Disruption of Cellular Processes : The trifluoromethyl group can enhance lipophilicity, facilitating membrane penetration and disrupting cellular homeostasis.
Properties
IUPAC Name |
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]furan-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O3S/c9-18(15,16)7-2-1-5(17-7)4-3-6(14-13-4)8(10,11)12/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKPWWOZBLIASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C2=NNC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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